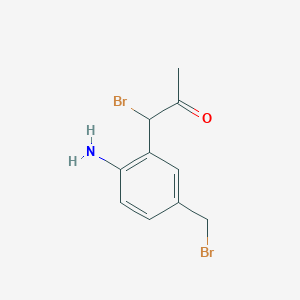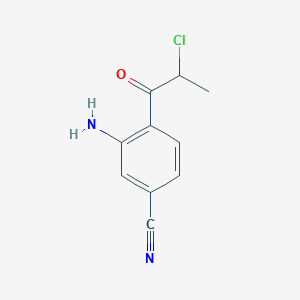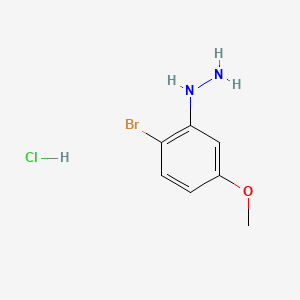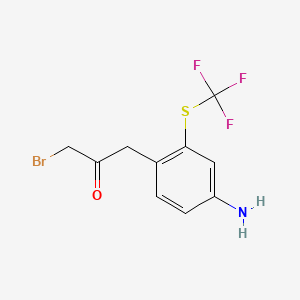
1-(Bromomethyl)naphthalene-7-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)naphthalene-7-carbonyl chloride is a chemical compound with the molecular formula C12H8BrClO and a molecular weight of 283.55 . This compound is known for its applications in organic synthesis and pharmaceuticals . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromomethyl and carbonyl chloride functional groups.
Métodos De Preparación
One common method includes the reaction of 1-naphthalenemethanol with bromine to form 1-(bromomethyl)naphthalene, which is then reacted with thionyl chloride to introduce the carbonyl chloride group .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of efficient bromination and chlorination reagents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Bromomethyl)naphthalene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form esters, amides, or other derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The major products formed depend on the specific reagents and conditions used, but typically include substituted naphthalene derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)naphthalene-7-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the synthesis of biologically active compounds for research in medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)naphthalene-7-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the bromomethyl and carbonyl chloride groups. These functional groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Comparación Con Compuestos Similares
Similar compounds to 1-(Bromomethyl)naphthalene-7-carbonyl chloride include other naphthalene derivatives with different substituents, such as:
1-(Bromomethyl)naphthalene: Lacks the carbonyl chloride group, making it less reactive in certain types of reactions.
1-(Chloromethyl)naphthalene-7-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
1-(Bromomethyl)naphthalene-2-carbonyl chloride: Positional isomer with the carbonyl chloride group at a different position on the naphthalene ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the naphthalene ring, which confer distinct reactivity and applications in synthesis and research.
Propiedades
Fórmula molecular |
C12H8BrClO |
|---|---|
Peso molecular |
283.55 g/mol |
Nombre IUPAC |
8-(bromomethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H8BrClO/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10/h1-6H,7H2 |
Clave InChI |
NYUPXORHMGDCJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)
![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)







